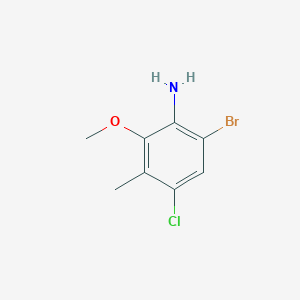
6-Bromo-4-chloro-2-methoxy-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-2-methoxy-3-methylaniline is an organic compound with the molecular formula C8H9BrClNO It is a derivative of aniline, featuring bromine, chlorine, methoxy, and methyl substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methoxy-3-methylaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Bromination: Introducing a bromine atom to the aromatic ring using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Adding a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Methoxylation: Introducing a methoxy group (-OCH3) using methanol (CH3OH) and a strong acid catalyst.
Methylation: Adding a methyl group (-CH3) using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-chloro-2-methoxy-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or dehalogenated products.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chloro-2-methoxy-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloro-2-methoxy-3-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and methoxy groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methylaniline: Similar structure but lacks the chlorine and methoxy groups.
2-Bromo-4-methylaniline: Similar structure but different positioning of substituents.
4-Chloro-2-methoxyaniline: Lacks the bromine and methyl groups.
Uniqueness
6-Bromo-4-chloro-2-methoxy-3-methylaniline is unique due to the specific combination and positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
83577-92-8 |
|---|---|
Molekularformel |
C8H9BrClNO |
Molekulargewicht |
250.52 g/mol |
IUPAC-Name |
6-bromo-4-chloro-2-methoxy-3-methylaniline |
InChI |
InChI=1S/C8H9BrClNO/c1-4-6(10)3-5(9)7(11)8(4)12-2/h3H,11H2,1-2H3 |
InChI-Schlüssel |
HMLIJBWGBIQYEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1Cl)Br)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


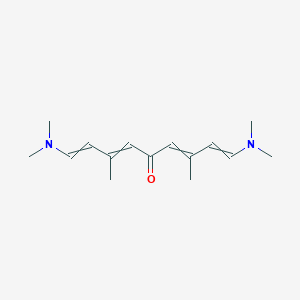
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
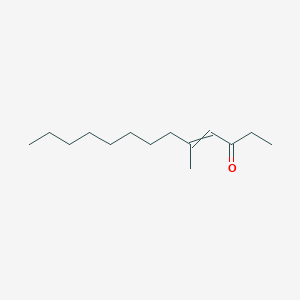
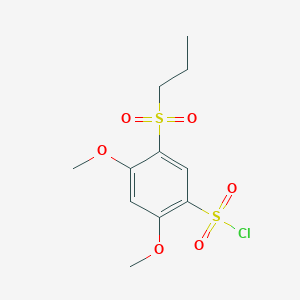
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
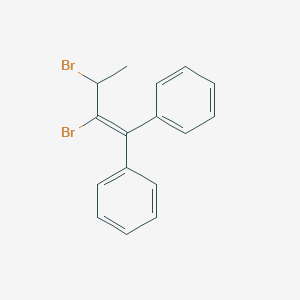
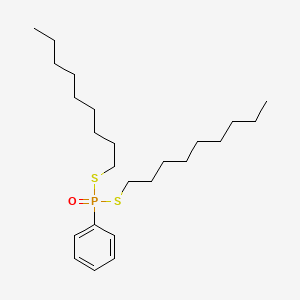
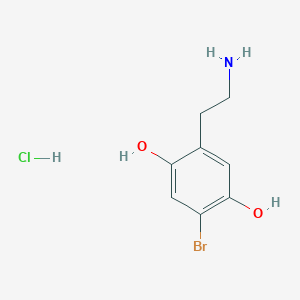
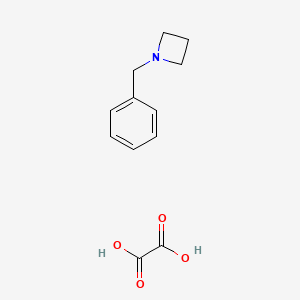
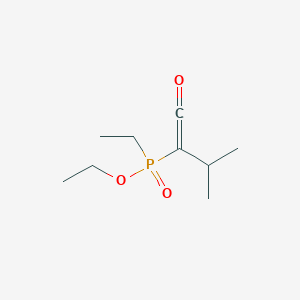
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)

